Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide

Description

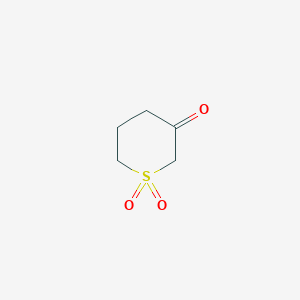

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is a cyclic β-ketosulfone characterized by a thiopyran ring system with a ketone group at the 3-position and two sulfonyl groups at the 1,1-positions. This compound has emerged as a versatile building block in synthetic chemistry due to its high reactivity in multicomponent reactions (MCRs) and its ability to form diverse sulfur- and nitrogen-containing heterocycles . Key applications include:

- Synthesis of bioactive molecules: Derivatives exhibit antimicrobial, anti-inflammatory, and enzyme inhibitory activities .

- Pharmaceutical relevance: Structural analogs are found in drugs like dorzolamide (antiglaucoma) and meticrane (diuretic/anticancer) .

- Reaction versatility: Used in Biginelli reactions, Dimroth-type triazole syntheses, and spirocyclic systems under catalytic (e.g., Yb(OTf)₃) or solvent-free conditions, yielding products in up to 95% efficiency .

Physicochemical properties include a molecular weight of 116.18 g/mol, density of 1.134 g/cm³, and boiling point of 195.2°C .

Properties

IUPAC Name |

1,1-dioxothian-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3S/c6-5-2-1-3-9(7,8)4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVLBKIDCLECCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473422 | |

| Record name | tetrahydrothiopyran-3-one-1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29431-37-6 | |

| Record name | tetrahydrothiopyran-3-one-1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrothiopyran-3-one 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide typically involves the oxidation of Dihydro-2H-thiopyran-3(4H)-one. One common method is the use of hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired sulfone product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of environmentally friendly oxidants and catalysts is also emphasized to minimize the environmental impact of the production process.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or thioethers, depending on the reducing agent used.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Grignard reagents, organolithium compounds

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, thioethers

Substitution: Various substituted thiopyran derivatives

Scientific Research Applications

Applications in Organic Synthesis

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide serves as a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives have shown significant potential in medicinal chemistry due to their diverse biological activities.

Key Synthetic Routes

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Dihydrothiopyran derivatives |

| Substitution | Alkyl halides | Substituted thiopyranones |

Medicinal Chemistry Applications

Research indicates that this compound and its derivatives possess several therapeutic properties:

Biological Activities

- Anti-inflammatory

- Antiasthmatic

- Antiallergic

These activities are primarily attributed to the inhibition of cystinyl aminopeptidase, which plays a role in inflammatory diseases.

In Silico Screening of Derivatives

A study conducted on cyclic sulfones derived from this compound revealed their high anti-inflammatory potential. The synthesized compounds demonstrated strong probabilities for cystinyl aminopeptidase inhibition, indicating their relevance for therapeutic development .

Dimroth-type 1,2,3-Triazole Synthesis

The compound was utilized as a cyclic ketomethylenic reagent in a one-pot multi-component reaction to synthesize triazole-based compounds. This method streamlined the creation of compound libraries for further biological screening .

Mechanism of Action

The mechanism of action of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide involves its interaction with various molecular targets. The sulfone group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This can lead to the formation of covalent bonds with proteins or enzymes, potentially altering their function. The compound’s reactivity is influenced by the presence of the ketone and sulfone functional groups, which can participate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key analogs and their properties:

Key Observations :

- 4-Tetrahydrothiopyranone 1,1-dioxide shares the sulfone motif but lacks the ketone group, reducing its utility in condensation reactions .

- Dihydro-2-methyl-3(2H)-thiophenone has a simpler structure without sulfonyl groups, limiting its application in complex heterocycle synthesis .

Enzyme Inhibition Profiles (Selected Targets):

Insights :

- The parent compound’s derivatives show broad-spectrum enzyme inhibition but lower potency against cystinyl aminopeptidase compared to dorzolamide .

Biological Activity

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential in various therapeutic areas, including antimicrobial and anticancer properties, as well as its applications in drug development.

Chemical Structure and Properties

This compound features a six-membered ring structure with a ketone and a sulfone functional group. Its molecular formula is , which contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its electrophilic sulfone group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may alter the function of these biomolecules, leading to various biological effects. The compound has been investigated for its ability to modulate pathways involved in inflammation, cancer progression, and microbial resistance .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance:

- Candida albicans : The compound exhibited significant antifungal activity with an effective concentration (EC50) below 10 μM .

- Leishmania species : It showed promising results against Leishmania amazonensis, indicating potential for treating leishmaniasis .

- Trypanosoma cruzi : The compound demonstrated activity against different life stages of T. cruzi, the causative agent of Chagas disease .

Anticancer Properties

This compound has been explored as a potential anticancer agent. Research indicates that it can inhibit the growth of various cancer cell lines through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) levels .

In silico studies have shown that derivatives of this compound may interact with key oncogenic pathways, enhancing their potential as anticancer agents .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound and its derivatives:

Synthetic Routes and Applications

This compound serves as a versatile building block in organic synthesis. It can participate in multi-component reactions to yield various biologically active compounds. For example:

Q & A

Q. What is the role of dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide in synthesizing heterocyclic systems?

This compound serves as a versatile building block for constructing thiopyran-based heterocycles due to its ketomethylenic reactivity. It participates in multicomponent reactions (MCRs) to form fused systems like thiopyrano[2,3-d][1,2,3]triazoles and spiro thiopyrano pyran derivatives. Methodologies include base-mediated click chemistry (K₂CO₃/DMSO) and condensation with ninhydrin or malononitrile .

Q. What spectroscopic methods are critical for confirming the structure of derivatives?

Key techniques include ¹H/¹³C NMR (for proton/carbon environments), IR (to confirm sulfone and ketone groups), and mass spectrometry (for molecular ion validation). Advanced 2D NMR methods (COSY, NOESY, HSQC) resolve stereochemical ambiguities, while X-ray crystallography provides definitive structural assignments .

Q. What biological activities are associated with derivatives of this compound?

Derivatives exhibit anti-inflammatory, antimicrobial (e.g., against methicillin-resistant Staphylococcus aureus), and enzyme inhibitory activity (e.g., cystinyl aminopeptidase). These properties are identified via in vitro assays and in silico screening .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing 1,2,3-triazole derivatives?

Optimal conditions involve K₂CO₃/DMSO as a base-solvent system at room temperature (5–12 hours). Catalyst loading, solvent polarity, and temperature are critical variables. High purity is achieved via filtration without chromatographic purification .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies (e.g., enzyme inhibition variability in in silico vs. in vitro assays) require statistical outlier detection (e.g., Grubbs’ test) and validation using dose-response curves. Cross-referencing with structural analogs and adjusting computational parameters (e.g., docking flexibility) improves accuracy .

Q. What strategies validate the molecular docking predictions for cystinyl aminopeptidase inhibition?

Combine molecular dynamics (MD) simulations (to assess binding stability) with enzymatic assays (e.g., fluorogenic substrates). Validate docking poses using X-ray structures of ligand-enzyme complexes and compare inhibition constants (Kᵢ) with predicted binding affinities .

Q. How to address structural ambiguities in derivatives observed via NMR?

For conflicting NOESY/HSQC data, employ X-ray crystallography for unambiguous resolution. For dynamic stereochemistry (e.g., ring puckering), variable-temperature NMR or DFT calculations can model conformational equilibria .

Q. What methodologies predict acute toxicity profiles of novel derivatives?

Use platforms like GUSAR for rat acute toxicity predictions (oral, IV, SC routes). Validate with in vivo LD₅₀ studies and correlate with physicochemical properties (logP, molecular weight) to refine QSAR models .

Q. How to design derivatives with enhanced selectivity toward specific enzyme targets?

Modify substituents at the thiopyran ring (e.g., electron-withdrawing groups for cystinyl aminopeptidase) guided by molecular docking. Prioritize substituents that align with the target’s active site topology (e.g., hydrophobic pockets or hydrogen-bonding residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.